3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile
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Overview
Description
3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile is an organic compound characterized by the presence of a dichlorophenyl group, an ethyloxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile typically involves the reaction of 3,4-dichlorophenyl derivatives with ethyloxirane and carbonitrile precursors. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce simpler hydrocarbons or alcohols.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenylurea
- 3,4-Dichlorophenylmethanol
Uniqueness
Compared to similar compounds, 3-(3,4-Dichlorophenyl)-3-ethyloxirane-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxirane ring and carbonitrile group make it particularly versatile for various synthetic and research purposes.
Properties
Molecular Formula |
C11H9Cl2NO |
---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-3-ethyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H9Cl2NO/c1-2-11(10(6-14)15-11)7-3-4-8(12)9(13)5-7/h3-5,10H,2H2,1H3 |
InChI Key |
KKQXJAIRAGRKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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